6-(Diaminomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
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Overview
Description
Benzenecarboximidamide, 3-fluoro-2-hydroxy- is an organic compound with the molecular formula C7H7FN2O This compound is characterized by the presence of a benzenecarboximidamide group substituted with a fluorine atom at the third position and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 3-fluoro-2-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups onto the benzenecarboximidamide core. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods: Industrial production of Benzenecarboximidamide, 3-fluoro-2-hydroxy- may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as nitration, reduction, fluorination, and hydroxylation, followed by purification and isolation of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzenecarboximidamide, 3-fluoro-2-hydroxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Benzenecarboximidamide, 3-fluoro-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-fluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzenecarboximidamide: The parent compound without the fluorine and hydroxyl substitutions.
3-Fluorobenzenecarboximidamide: A derivative with only the fluorine substitution.
2-Hydroxybenzenecarboximidamide: A derivative with only the hydroxyl substitution.
Uniqueness: Benzenecarboximidamide, 3-fluoro-2-hydroxy- is unique due to the combined presence of both fluorine and hydroxyl groups, which can significantly alter its chemical and biological properties compared to its analogs
Properties
CAS No. |
868271-22-1 |
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Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-fluoro-2-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H3,9,10) |
InChI Key |
LONCFLYUBNVWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(=N)N |
Origin of Product |
United States |
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